N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide
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Overview
Description
N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Amino-4-methoxyphenyl-4-chlorobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chlorobenzenesulfonic acid and 2-methoxy-4-nitroaniline.
Scientific Research Applications
N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the presence of the nitro group allows the compound to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular damage .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Methoxy-4-nitrophenyl)4-chlorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H11ClN2O5S |
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Molecular Weight |
342.76 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13-8-10(16(17)18)4-7-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3 |
InChI Key |
FZWJNFCPFMMEDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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